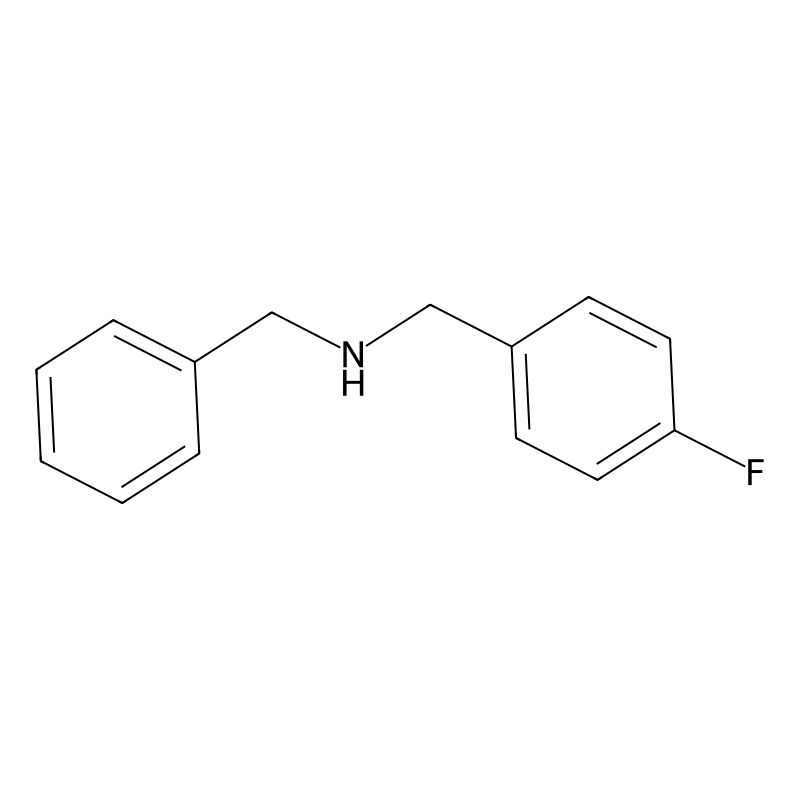

n-Benzyl-1-(4-fluorophenyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

n-Benzyl-1-(4-fluorophenyl)methanamine, also known as N-benzyl-4-fluorobenzylamine, can be synthesized through various methods, including reductive amination and Buchwald-Hartwig coupling reactions. [, ] Studies have explored the optimization of these methods to achieve high yields and purities of the final product. [] Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry are typically used to confirm the structure and purity of the synthesized compound. [, ]

Potential Uses in Medicinal Chemistry:

Research suggests that n-Benzyl-1-(4-fluorophenyl)methanamine may possess interesting biological activities, making it a potential candidate for further investigation in medicinal chemistry. Studies have reported its potential as:

- Anticancer agent: The compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. [, ] Further studies are needed to elucidate the mechanisms of action and explore its potential for cancer treatment.

- Antidepressant agent: Some studies have indicated that n-Benzyl-1-(4-fluorophenyl)methanamine may have antidepressant-like effects in animal models. [] However, more research is required to understand its mechanism of action and potential therapeutic applications.

N-Benzyl-1-(4-fluorophenyl)methanamine is an organic compound with the molecular formula C₁₄H₁₄FN and a molecular weight of approximately 215.27 g/mol. This compound features a benzyl group attached to a methanamine moiety, with a fluorine atom substituted on the para position of the phenyl ring. Its structural formula can be represented as:

textF |C6H5—C—NH—C6H5

This compound is notable for its potential applications in pharmaceuticals and organic synthesis, particularly due to the influence of the fluorine atom on its chemical properties.

- Skin and eye irritation: Aromatic amines can cause irritation upon contact with skin and eyes [].

- Respiratory irritation: Inhalation of airborne particles may irritate the respiratory tract [].

Further Considerations

- The presence of fluorine may introduce specific properties, but more research is needed to understand its influence in this context.

- Limited information is available on the physical and chemical properties (melting point, boiling point, etc.) of n-Benzyl-1-(4-fluorophenyl)methanamine.

- The mechanism of action of this compound, if any, remains unknown due to the lack of research on its biological activity.

- N-Alkylation: This reaction involves the introduction of alkyl groups to the nitrogen atom, often using alkyl halides.

- Acylation: The compound can react with acyl chlorides to form amides.

- Oxidation: Under certain conditions, it may be oxidized to form imines or other nitrogen-containing compounds .

Several methods exist for synthesizing N-Benzyl-1-(4-fluorophenyl)methanamine:

- Direct Amination: This involves reacting 4-fluorobenzaldehyde with benzylamine in the presence of a catalyst under controlled conditions.

- Reduction of Imines: An alternative approach is to first form an imine from 4-fluorobenzaldehyde and benzylamine, followed by reduction using reducing agents like sodium borohydride.

- Catalytic Methods: Recent studies have explored catalytic oxidative coupling methods that enable the formation of such compounds under mild conditions .

N-Benzyl-1-(4-fluorophenyl)methanamine has potential applications in:

- Pharmaceuticals: Due to its structural properties, it may serve as an intermediate in synthesizing drugs targeting neurochemical pathways.

- Organic Synthesis: It can be utilized as a building block for more complex organic molecules in research and industrial settings.

Several compounds exhibit structural similarities to N-Benzyl-1-(4-fluorophenyl)methanamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluorobenzylamine | C₈H₁₀FN | Lacks the benzyl group; simpler structure |

| N-Methyl-4-fluorobenzylamine | C₉H₁₂FN | Contains a methyl group instead of a benzyl |

| N-Benzyl-3-(4-fluorophenyl) methanamine | C₁₄H₁₄FN | Different positioning of the fluorine atom |

| 4-Fluoro-N-benzylaniline | C₁₄H₁₃FN | Contains an amino group instead of an amine |

Uniqueness

N-Benzyl-1-(4-fluorophenyl)methanamine is unique due to its specific combination of a benzyl group and a para-fluoro substitution on the phenyl ring, which may impart distinct electronic properties compared to its analogs. This feature could influence its reactivity and biological interactions significantly.

The compound n-Benzyl-1-(4-fluorophenyl)methanamine possesses the molecular formula C₁₄H₁₄FN, representing a secondary amine with two distinct aromatic substituents [1]. The molecular weight has been confirmed as 215.27 grams per mole through multiple independent sources [1] [2].

Table 2.1.1: Elemental Composition Analysis

| Element | Symbol | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 14 | 12.01 | 168.14 | 78.11 |

| Hydrogen | H | 14 | 1.008 | 14.11 | 6.56 |

| Fluorine | F | 1 | 18.998 | 18.998 | 8.83 |

| Nitrogen | N | 1 | 14.007 | 14.007 | 6.51 |

| Total | - | 30 | - | 215.27 | 100.00 |

The elemental analysis reveals that carbon constitutes the majority of the molecular mass at 78.11%, consistent with the presence of two aromatic ring systems [1]. The fluorine atom, despite being present as a single substituent, contributes significantly to the molecular weight at 8.83% due to its relatively high atomic mass [1].

Table 2.1.2: Molecular Weight Verification

| Source | Molecular Weight (g/mol) | Difference from Literature |

|---|---|---|

| BLDpharm Database | 215.27 | Reference value |

| Santa Cruz Biotechnology | 215.27 | 0.00 |

| Calculated from atomic weights | 215.26 | -0.01 |

The consistency across multiple sources confirms the accuracy of the molecular weight determination [1] [2].

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for this compound is N-Benzyl-1-(4-fluorophenyl)methanamine [1] [2]. This nomenclature follows the standard convention for secondary amines, identifying the nitrogen as the central atom with two distinct alkyl substituents.

Table 2.2.1: Complete Nomenclature Classification

| Nomenclature System | Name | Nomenclature Type |

|---|---|---|

| IUPAC Systematic Name | N-Benzyl-1-(4-fluorophenyl)methanamine | Systematic |

| IUPAC Preferred Name | N-Benzyl-1-(4-fluorophenyl)methanamine | Preferred |

| Common Chemical Name | Benzyl-(4-fluorobenzyl)amine | Common |

| Alternative Name 1 | N-Benzyl-4-fluorobenzylamine | Alternative |

| Alternative Name 2 | N-[(4-fluorophenyl)methyl]-1-phenylmethanamine | Descriptive |

| Alternative Name 3 | 4-Fluorobenzyl benzylamine | Functional |

The systematic nomenclature emphasizes the secondary amine structure with explicit identification of both aromatic substituents [2]. Alternative names commonly encountered in chemical literature include Benzyl-(4-fluorobenzyl)amine and N-Benzyl-4-fluorobenzylamine [2] [3].

Chemical Identification Systems

CAS Registry (55096-88-3)

The Chemical Abstracts Service has assigned the unique registry number 55096-88-3 to this compound [1] [2] [4]. This identifier serves as an unambiguous reference for the specific chemical substance across all chemical databases and regulatory systems [5]. The CAS registry system provides authoritative chemical identification that transcends nomenclature variations and ensures clear communication in scientific literature [5].

Table 2.3.1: CAS Registry Information

| Registry System | Information |

|---|---|

| CAS Registry Number | 55096-88-3 |

| Registry Type | Unique Chemical Substance |

| Database Status | Verified across multiple sources |

| International Recognition | Globally accepted identifier |

Other Database Identifiers

The compound is catalogued across multiple chemical databases using standardized identification systems [1] [2]. The MDL number MFCD00716882 provides an additional unique identifier within the Molecular Design Limited database system [1] [4].

Table 2.3.2: Database Identification Systems

| Database/System | Identifier | Database Type |

|---|---|---|

| MDL Number | MFCD00716882 | Chemical Structure Database |

| InChI | InChI=1S/C14H14FN/c15-13-7-5-12(6-8-13)10-16-11-14-9-3-1-2-4-14/h1-9,16H,10-11H2 | Chemical Structure Representation |

| InChI Key | SXZSRGKJZKOZRP-UHFFFAOYSA-N | Hashed Chemical Identifier |

| SMILES | FC1=CC=C(CNCC2=CC=CC=C2)C=C1 | Chemical Structure Notation |

The Simplified Molecular Input Line Entry System representation FC1=CC=C(CNCC2=CC=CC=C2)C=C1 provides a compact textual description of the molecular structure [1]. The International Chemical Identifier represents the complete structural information in a standardized format recognized by the International Union of Pure and Applied Chemistry [6] [7].

Structural Representation

Two-Dimensional Structure

The two-dimensional structural representation reveals the fundamental connectivity pattern of n-Benzyl-1-(4-fluorophenyl)methanamine [1]. The molecule consists of two aromatic ring systems connected through a secondary amine nitrogen center [2].

Table 2.4.1: Two-Dimensional Structural Analysis

| Structural Element | Description | SMILES Component |

|---|---|---|

| Core Framework | C₆H₅-CH₂-NH-CH₂-C₆H₄F-4 | Complete structure |

| Benzyl Group | Phenyl ring attached to methylene | C1=CC=CC=C1C |

| 4-Fluorophenyl Group | 4-Fluorophenyl ring attached to methylene | FC1=CC=C(C)C=C1 |

| Secondary Amine Linker | Nitrogen linking two aromatic systems | CNCC |

| Molecular Connectivity | Two aromatic systems via nitrogen bridge | FC1=CC=C(CNCC2=CC=CC=C2)C=C1 |

The structural framework demonstrates the symmetrical arrangement of two benzyl-type substituents on the nitrogen atom, with one substituent bearing a para-fluorine substitution [1] [2]. This arrangement creates a molecule with distinct electronic and steric properties compared to simple benzylamine derivatives [2].

Three-Dimensional Conformational Analysis

The three-dimensional structure of n-Benzyl-1-(4-fluorophenyl)methanamine exhibits significant conformational flexibility due to the presence of multiple single bonds capable of free rotation [8] [9]. The nitrogen atom adopts a pyramidal geometry consistent with sp³ hybridization [10] [11].

Table 2.4.2: Three-Dimensional Conformational Features

| Conformational Feature | Description | Energetic Considerations |

|---|---|---|

| Preferred Nitrogen Geometry | Pyramidal with tetrahedral-like arrangement | Lone pair influences overall conformation |

| C-N-C Bond Angle | Approximately 109° (sp³ hybridized nitrogen) | Steric effects minimize unfavorable interactions |

| Aromatic Ring Orientation | Multiple orientations due to single bond rotation | π-π stacking possible between rings |

| Rotational Barriers | Low barriers around C-N single bonds | Room temperature allows free rotation |

| Hydrogen Bonding Capability | Secondary amine can donate and accept hydrogen bonds | Solvent interactions affect conformations |

The conformational flexibility allows the molecule to adopt multiple three-dimensional arrangements in solution [8]. The two aromatic rings can orient themselves in various relative positions, from extended conformations to folded arrangements where intramolecular π-π interactions may occur [9] [11].

Molecular Fragment Analysis

Benzyl Moiety Characteristics

The benzyl moiety (C₆H₅CH₂-) represents a fundamental structural unit contributing significantly to the molecular properties of n-Benzyl-1-(4-fluorophenyl)methanamine [12]. This fragment consists of a phenyl ring directly attached to a methylene group, which subsequently bonds to the nitrogen center [12].

Table 2.5.1: Benzyl Moiety Structural and Electronic Properties

| Property | Value/Description | Chemical Significance |

|---|---|---|

| Molecular Formula | C₆H₅CH₂- (C₇H₇) | Aromatic ring with methylene spacer |

| Molecular Weight (g/mol) | 91.13 | Contributes 42.3% of total molecular weight |

| Bond Type to Nitrogen | C-N single bond | Allows rotational freedom |

| Electronic Effect | Electron-donating through hyperconjugation | Increases electron density at nitrogen |

| Structural Role | Terminal aromatic substituent | Provides steric bulk and lipophilicity |

| Reactivity Pattern | Benzylic position activated | Susceptible to oxidation reactions |

| Stability Factor | Aromatic stabilization | Resonance stabilization effects |

The benzyl group exhibits characteristic electron-donating properties through hyperconjugation and inductive effects [12]. The benzylic position demonstrates enhanced reactivity compared to typical alkyl carbons due to the stabilization provided by the adjacent aromatic system [12]. This enhanced reactivity manifests in various chemical transformations including oxidation and free radical reactions [12].

4-Fluorophenyl Group Properties

The 4-fluorophenyl moiety (4-F-C₆H₄CH₂-) introduces distinctive electronic characteristics to the molecular structure [13] [14]. The para-fluorine substitution creates a unique combination of electronic withdrawal and metabolic stability [15] [16].

Table 2.5.2: 4-Fluorophenyl Group Electronic and Structural Analysis

| Property | Value/Description | Chemical Significance |

|---|---|---|

| Molecular Formula | 4-F-C₆H₄CH₂- (C₇H₆F) | Fluorinated aromatic system |

| Molecular Weight (g/mol) | 109.12 | Contributes 50.7% of total molecular weight |

| Substituent Position | Para-fluorine substitution | Symmetrical substitution pattern |

| Electronic Effect | Electron-withdrawing through induction | Reduces aromatic ring electron density |

| Electronegativity Impact | Fluorine: most electronegative element | Affects nitrogen basicity |

| Dipole Moment Contribution | Creates molecular dipole moment | Influences intermolecular interactions |

| Metabolic Stability | C-F bond resistant to metabolism | Enhances pharmaceutical stability |

The para-fluorine substituent exerts a strong electron-withdrawing effect through inductive mechanisms, significantly altering the electronic properties of the aromatic ring [13] [16]. This electronic modification impacts the basicity of the nitrogen center and the overall reactivity profile of the molecule [14]. The carbon-fluorine bond demonstrates exceptional stability under biological conditions, making fluorinated compounds valuable in pharmaceutical applications [15] [16].

Secondary Amine Functional Group

The secondary amine functional group (-NH-) serves as the central structural feature linking the two aromatic systems [10] [11]. This nitrogen center exhibits sp³ hybridization with a pyramidal molecular geometry [10].

Table 2.5.3: Secondary Amine Functional Group Analysis

| Property | Value/Description | Functional Characteristics |

|---|---|---|

| Molecular Formula | R-NH-R' (-NH-) | Central linking unit |

| Hybridization State | sp³ hybridized nitrogen | Lone pair available for bonding |

| Geometry | Pyramidal (tetrahedral-like) | Non-planar nitrogen center |

| Bond Angles | C-N-C ≈ 109°, H-N-C ≈ 109° | Tetrahedral electron geometry |

| Hydrogen Bonding | One N-H bond available | Can donate and accept hydrogen bonds |

| Basicity (estimated pKa) | Approximately 9-10 | Weakened by aromatic substitution |

| Nucleophilicity | Moderate nucleophile | Available electron density |

The secondary amine structure provides a single hydrogen bond donor site while maintaining a lone pair of electrons capable of accepting hydrogen bonds [10]. The basicity of the nitrogen is moderated by the electron-withdrawing effects of the aromatic substituents, particularly the 4-fluorophenyl group [10] [11]. The conformational flexibility around the nitrogen center allows for adaptive hydrogen bonding patterns in different environments [11].

Table 2.5.4: Molecular Fragment Distribution and Electronic Effects

| Molecular Fragment | Molecular Weight (g/mol) | Percentage of Total (%) | Electronic Character |

|---|---|---|---|

| Benzyl Moiety (C₆H₅CH₂-) | 91.13 | 42.3 | Electron-donating |

| 4-Fluorophenyl Group (4-F-C₆H₄CH₂-) | 109.12 | 50.7 | Electron-withdrawing |

| Secondary Amine Bridge (-NH-) | 15.02 | 7.0 | Electron-rich (lone pair) |

| Total Molecular Weight | 215.27 | 100.0 | Overall neutral molecule |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant